

The Repurposed Antihelmintic: A Meta-Analysis of Niclosamide's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

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An in-depth review of published literature reveals the broad-spectrum anticancer properties of the FDA-approved antihelmintic drug, Niclosamide. By targeting multiple oncogenic signaling pathways and cellular metabolic processes, Niclosamide demonstrates significant potential as a repurposed therapeutic agent for a variety of cancers. This guide provides a comprehensive comparison of its efficacy, supported by quantitative data from preclinical studies, and details the experimental methodologies used to evaluate its anticancer effects.

Niclosamide, a salicylanilide derivative, has been used for decades to treat tapeworm infections.[1] In recent years, a growing body of research has unveiled its potent anticancer activities against a wide range of malignancies, including those of the breast, prostate, colon, ovary, lung, and adrenal cortex.[1][2] Its multifaceted mechanism of action, which includes the disruption of key cancer-driving signaling pathways and the induction of mitochondrial dysfunction, sets it apart from many conventional single-target therapies.[1][3]

Comparative Efficacy of Niclosamide Across Cancer Cell Lines

In vitro studies have consistently demonstrated Niclosamide's ability to inhibit the proliferation of a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. These values highlight the drug's efficacy at low micromolar concentrations across various cancer types.



Cancer Type	Cell Line	IC50 (μM)	Citation
Adrenocortical Carcinoma	BD140A	0.12	[2]
SW-13	0.15	[2]	
NCI-H295R	0.53	[2]	
Basal-like Breast Cancer	2LMP	0.44	[4]
SUM159	0.33	[4]	_
HCC1187	1.9	[4]	_
HCC1143	0.8	[4]	
Breast Cancer	MDA-MB-231	< 1.0	[5]
T-47D	< 1.0	[5]	
Prostate Cancer	PC-3	< 1.0	[5]
DU145	< 1.0	[5]	
Hepatocellular Carcinoma	HepG2	31.91 (48h)	[2]
QGY-7703	10.24 (48h)	[2]	
SMMC-7721	13.46 (48h)	[2]	
Head and Neck Squamous Cell Carcinoma	FaDu	0.40	[6]
H314	0.94	[6]	
Glioblastoma	N/A	1.50 (NPP derivative)	[7]

In Vivo Antitumor Activity of Niclosamide



Preclinical studies using animal models have corroborated the in vitro findings, demonstrating Niclosamide's ability to significantly inhibit tumor growth in vivo.

Cancer Type	Animal Model	Dosage and Administration	Tumor Growth Inhibition	Citation
Adrenocortical Carcinoma	Nude mice with NCI-H295R xenografts	100 mg/kg/day, oral gavage	60% after 4 weeks	[1][2]
200 mg/kg/day, oral gavage	80% after 4 weeks	[1][2]		
HER2-Positive Breast Cancer (Cisplatin- Resistant)	Nude mice with BT474-resistant xenografts	N/A	Significant inhibition with Niclosamide alone and in combination with cisplatin	[8]
T-cell Acute Lymphoblastic Leukemia	NOD/SCID mice with CCRF-CEM xenografts	5 mg/kg, three times a week for 25 days	Significant tumor growth suppression	[9]
20 mg/kg, three times a week for 25 days	Significant tumor growth suppression	[9]		
Ovarian Cancer	Nude mice with ovarian cancer xenografts	100 mg/kg (nano- suspension), oral	Suppressed tumor growth	[10]

Synergistic Effects with Conventional Chemotherapies

A significant aspect of Niclosamide's therapeutic potential lies in its ability to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance.

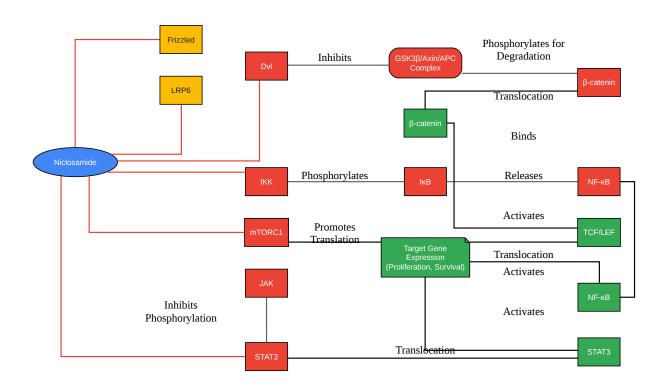


- Cisplatin: In cisplatin-resistant human ovarian and lung cancer cells, Niclosamide has been shown to reverse resistance and synergistically enhance the cytotoxic effects of cisplatin.[11]
 [12][13] Combination therapy with Niclosamide and cisplatin significantly inhibited the growth of xenograft tumors derived from resistant HER2-positive breast cancer cells.[8][14]
- Doxorubicin: The combination of Niclosamide and Doxorubicin has demonstrated a
 synergistic effect in killing all clinical subtypes of breast cancer cells. This enhanced efficacy
 is attributed to the downregulation of Wnt/β-catenin signaling, cell cycle arrest, and increased
 generation of reactive oxygen species (ROS).[15][16][17]
- Paclitaxel: Niclosamide has been shown to overcome paclitaxel resistance in esophageal cancer by inhibiting the Wnt/β-catenin pathway.[10] It also sensitizes cervical cancer cells to paclitaxel through oxidative stress-mediated mTOR inhibition.[18][19]

Multifaceted Mechanism of Action: Targeting Key Signaling Pathways

Niclosamide's broad-spectrum anticancer activity stems from its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.





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Caption: Niclosamide inhibits multiple oncogenic signaling pathways.

- Wnt/β-catenin Pathway: Niclosamide inhibits this critical pathway by promoting the
 degradation of the Wnt co-receptor LRP6 and downregulating the expression of Dishevelled2 (Dvl2).[5][20] This leads to the suppression of β-catenin accumulation and subsequent
 transcription of Wnt target genes involved in cell proliferation and survival.
- STAT3 Pathway: Niclosamide is a potent inhibitor of STAT3 signaling. It blocks the phosphorylation and nuclear translocation of STAT3, thereby repressing its transcriptional



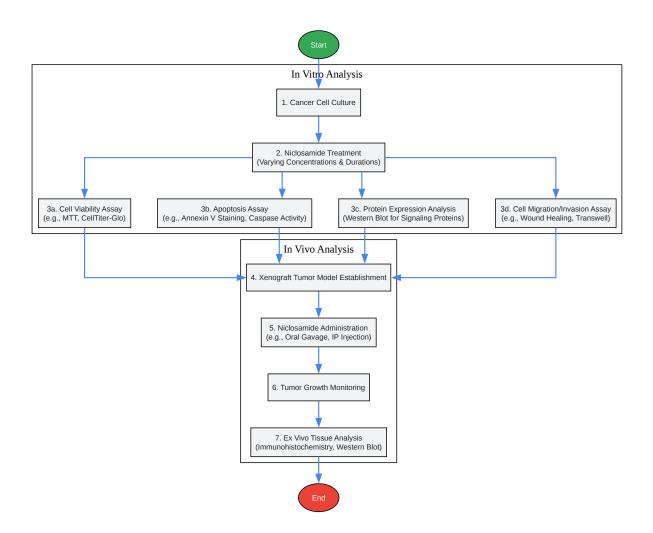
activity.[1][18]

- mTOR Pathway: Niclosamide inhibits mTORC1 signaling, a key regulator of cell growth and metabolism.[1]
- NF-κB Pathway: This drug has been shown to suppress the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[1]
- Mitochondrial Uncoupling: Niclosamide acts as a mitochondrial uncoupler, disrupting the
 proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP
 production and an increase in reactive oxygen species (ROS), ultimately triggering
 apoptosis.[1][2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings presented, this section details the standard methodologies employed in the cited preclinical studies.





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Caption: A general experimental workflow for evaluating anticancer drugs.



Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubated for 24 hours.
- Treatment: The cells are then treated with various concentrations of Niclosamide (typically ranging from 0.05 to 20 μM) or a vehicle control (DMSO) for 24, 48, or 72 hours.[2][6]
- MTT Addition: After the treatment period, 10 μL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[2]
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.[2]
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Seeding and Treatment: Cells are plated in 6-well plates (1 x 10⁶ cells per well) and treated with Niclosamide for the desired duration (e.g., 48 hours).
- Cell Harvesting: Both floating and attached cells are collected and washed with PBS.
- Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis

- Cell Lysis: After treatment with Niclosamide, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.[5]
- Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).



- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
 against the target proteins (e.g., β-catenin, p-STAT3, cleaved caspase-3) overnight at 4°C.[1]
 [3]
- Detection: The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Model

- Cell Implantation: 5 x 10⁶ cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice, NOD/SCID mice).[1][9]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment and control groups. The treatment group receives Niclosamide via a specified route (e.g., oral gavage) at a predetermined dose and schedule.[1] The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[21]
- Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). [20]

Conclusion

The extensive body of preclinical evidence strongly supports the repositioning of Niclosamide as a promising anticancer agent. Its ability to target multiple dysregulated pathways, overcome chemoresistance, and its favorable safety profile as an approved drug make it a compelling candidate for further clinical investigation. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this repurposed "magic bullet."[3] Future clinical trials



are warranted to translate these promising preclinical findings into effective cancer therapies for patients.

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- To cite this document: BenchChem. [The Repurposed Antihelmintic: A Meta-Analysis of Niclosamide's Anticancer Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678764#meta-analysis-of-published-studies-on-niclosamide-s-anticancer-properties]

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